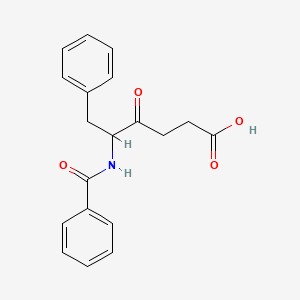
5-Benzamido-4-oxo-6-phenylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzamido-4-oxo-6-phenylhexanoic acid is an organic compound with the molecular formula C19H19NO4. This compound is characterized by the presence of a benzamido group, a keto group, and a phenyl group attached to a hexanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzamido-4-oxo-6-phenylhexanoic acid typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Keto Group: The keto group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Phenyl Group: This step often involves Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hexanoic Acid Backbone: This can be synthesized through various organic reactions, including aldol condensation followed by reduction and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohols or other reduced forms of the compound.
Substitution: The benzamido and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Benzamido-4-oxo-6-phenylhexanoic acid is utilized in several fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 5-Benzamido-4-oxo-6-phenylhexanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-6-phenylhexanoic acid: Lacks the benzamido group, which may affect its reactivity and biological activity.
5-Benzamido-4-oxohexanoic acid: Lacks the phenyl group, which can influence its chemical properties and applications.
5-Benzamido-6-phenylhexanoic acid:
Uniqueness
5-Benzamido-4-oxo-6-phenylhexanoic acid is unique due to the presence of all three functional groups (benzamido, keto, and phenyl) on the hexanoic acid backbone
Propiedades
| 83356-17-6 | |
Fórmula molecular |
C19H19NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5-benzamido-4-oxo-6-phenylhexanoic acid |
InChI |
InChI=1S/C19H19NO4/c21-17(11-12-18(22)23)16(13-14-7-3-1-4-8-14)20-19(24)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23) |
Clave InChI |
PXBRAPUFPFBCPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)CCC(=O)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


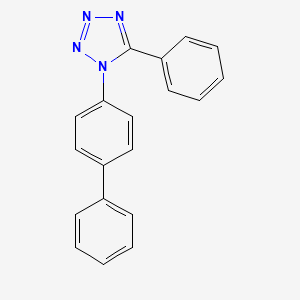
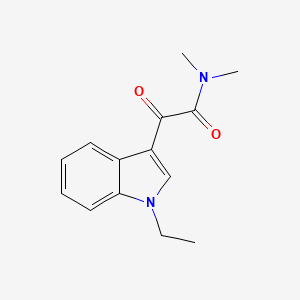

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
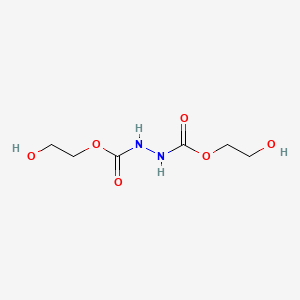
![N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B12001498.png)
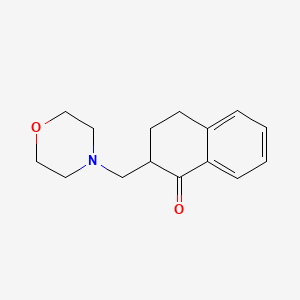
![N-[(E)-9-anthrylmethylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B12001512.png)
![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)
